molecular formula C13H13N3O2 B8625637 4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine

4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine

Cat. No. B8625637
M. Wt: 243.26 g/mol
InChI Key: YUSCOIYOSUSOGE-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

A mixture of 1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one (0.5 g, 1.9 mmol.), formamidine HCl (0.305 g, 3.8 mmol.), and NaOEt (1.29 g, 4.0 mmol) was heated in Smith synthesizer under microwave for 10 min at 150° C. The resultant mixture was diluted with H2O and EtOAc. The organic layer was dried, and the residue was used without further purification. MS: 244 (M+1) Calc'd for C13H14N3O2—244.10.
Name
1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:19])[CH:3]=[CH:4][C:5](=O)[C:6]([CH3:17])([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[CH3:7].Cl.C(N)=[NH:22].CC[O-].[Na+]>O.CCOC(C)=O>[CH3:17][C:6]([C:5]1[CH:4]=[CH:3][N:2]=[CH:19][N:22]=1)([C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)[CH3:7] |f:1.2,3.4|

Inputs

Step One
Name
1-dimethylamino-4-methyl-4-(4-nitro-phenyl)-pent-1-en-3-one
Quantity
0.5 g
Type
reactant
Smiles
CN(C=CC(C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C)=O)C
Name
Quantity
0.305 g
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
1.29 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification

Outcomes

Product
Name
Type
Smiles
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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